Dipotassium hexaiodorhenate

Catalog No.
S1485866
CAS No.
19710-22-6
M.F
I6K2Re
M. Wt
1025.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipotassium hexaiodorhenate

CAS Number

19710-22-6

Product Name

Dipotassium hexaiodorhenate

IUPAC Name

dipotassium;hexaiodorhenium(2-)

Molecular Formula

I6K2Re

Molecular Weight

1025.83 g/mol

InChI

InChI=1S/6HI.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6

InChI Key

DFWHBRZEYYLAED-UHFFFAOYSA-H

SMILES

[K+].[K+].I[Re-2](I)(I)(I)(I)I

Canonical SMILES

[K+].[K+].I[Re-2](I)(I)(I)(I)I

Catalyst:

  • K₂ReO₄ is employed as a catalyst in several chemical reactions, including:
    • Olefin metathesis: It acts as a catalyst for the rearrangement of carbon-carbon double bonds in alkenes (olefins), enabling the formation of new and valuable organic molecules.
    • Oxidative coupling of methane: This reaction converts methane, the main component of natural gas, into more valuable chemicals like ethane and ethylene. K₂ReO₄ serves as a catalyst in this process, offering a potential route for natural gas utilization.

Material Science:

  • K₂ReO₄ finds application in the development of functional materials with specific properties:
    • Solid-state electrolytes: Doping K₂ReO₄ into other materials can enhance their ionic conductivity, making them suitable for solid-state electrolytes in batteries and fuel cells.
    • Photochromic materials: K₂ReO₄ can be incorporated into photochromic materials, which change color upon exposure to light. This property finds potential use in optical devices and information storage.

Analytical Chemistry:

  • K₂ReO₄ is utilized in analytical chemistry for various purposes:
    • Gravimetric analysis: The high molecular weight and low solubility of potassium rhenate make it suitable for the gravimetric determination of rhenium content in samples.
    • Spectroscopy: K₂ReO₄ exhibits characteristic peaks in various spectroscopic techniques, such as Raman spectroscopy, allowing for the identification and quantification of rhenium in materials.

Other Research Applications:

  • K₂ReO₄ is being explored in other research areas, including:
    • Biomedical research: Studies are investigating the potential of K₂ReO₄ in cancer treatment and other biomedical applications. However, more research is required to establish its efficacy and safety in these contexts.
    • Environmental science: K₂ReO₄ is being explored for its potential role in environmental remediation, such as removing pollutants from water and soil. Research in this area is ongoing.

Dipotassium hexaiodorhenate is an inorganic compound with the chemical formula K2ReI6K_2ReI_6. It consists of potassium ions and hexaiodorhenate ions, where rhenium is in a +4 oxidation state. The compound is characterized by its black crystalline appearance and is soluble in warm hydrogen iodide, methanol, and acetone. Its synthesis involves the reduction of potassium perrhenate using potassium iodide in concentrated hydrochloric acid, leading to the formation of this complex salt .

  • Hydrolysis Reaction:
    K2ReI6+2H2OReO2+2KI+4HIK_2ReI_6+2H_2O\rightarrow ReO_2+2KI+4HI
    This reaction indicates that the compound can decompose in aqueous solutions, yielding rhenium dioxide, potassium iodide, and hydrogen iodide .
  • Decomposition upon Heating:
    K2ReI6Re+2KI+I2K_2ReI_6\rightarrow Re+2KI+I_2
    When heated, dipotassium hexaiodorhenate decomposes to produce elemental rhenium, potassium iodide, and iodine .
  • Reaction with Strong Acids:
    K2ReI6+H2SO4HReI5+HI+K2SO4K_2ReI_6+H_2SO_4\rightarrow HReI_5+HI+K_2SO_4
    This reaction illustrates the compound's ability to react with sulfuric acid to form a different rhenium complex and potassium sulfate .

Dipotassium hexaiodorhenate can be synthesized through the following method:

  • Reduction Method:
    • React potassium perrhenate (KReO4KReO_4) with potassium iodide (KIKI) in concentrated hydrochloric acid (HClHCl).
    • The reaction can be represented as:
      2KReO4+2KI+16HI2K2ReI6+3I2+8H2O2KReO_4+2KI+16HI\rightarrow 2K_2ReI_6+3I_2+8H_2O
    This method yields dipotassium hexaiodorhenate along with iodine and water as byproducts .

Dipotassium hexaiodorhenate shares similarities with several other compounds containing rhenium or iodine. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaNotable Features
Potassium perrhenateKReO4KReO_4Common precursor for rhenium compounds; oxidized state
Rhenium triiodideReI3ReI_3Contains fewer iodine atoms; different oxidation state
Sodium hexaiodorhenateNa2ReI6Na_2ReI_6Sodium counterpart; similar structure but different cation
Rhenium dichlorideReCl2ReCl_2Different halogen; used in various catalytic processes

Dipotassium hexaiodorhenate's unique configuration as a dipotassium salt with six iodine atoms distinguishes it from these compounds. Its specific solubility properties and potential applications further enhance its significance within coordination chemistry and materials science .

Solvent-Based Reduction Reactions

The primary synthesis route for K₂ReI₆ involves the reduction of potassium perrhenate (KReO₄) in a hydroiodic acid (HI) medium. The reaction proceeds via the reduction of Re(VII) in KReO₄ to Re(IV) in the presence of potassium iodide (KI) as a reducing agent. The balanced chemical equation is:

$$
2\text{KReO}4 + 2\text{KI} + 16\text{HI} \rightarrow 2\text{K}2\text{ReI}6 + 3\text{I}2 + 8\text{H}_2\text{O}
$$

This exothermic reaction is typically conducted at elevated temperatures (70–90°C) to enhance reaction kinetics. The product precipitates as black crystals, which are filtered and washed with cold hydroiodic acid to remove residual iodine.

Control of Reaction Conditions

Key parameters influencing yield and purity include:

  • Temperature: Maintaining temperatures above 70°C ensures complete reduction of Re(VII) to Re(IV).
  • HI Concentration: Concentrated HI (≥47%) suppresses side reactions, such as the formation of rhenium oxides.
  • Stoichiometry: A molar ratio of 1:1 for KReO₄ to KI is critical to avoid excess iodine generation, which complicates purification.

Alternative Synthetic Routes

While the HI-mediated reduction remains the most widely used method, exploratory approaches include electrochemical reduction in sulfate electrolytes and solid-state reactions. However, these methods are less efficient or yield impure products, limiting their practicality.

The structural analysis of dipotassium hexaiodorhenate encompasses a detailed consideration of its crystallography, the geometry and electronic configuration around the rhenium(IV) center, the network of interactions that stabilize its extended lattice, and how these features compare to those observed in related halide complexes of rhenium. Each subsection below delves into these aspects, providing a nuanced understanding of the compound’s architecture and its implications for the broader field of transition metal halide chemistry.

Crystallographic Characterization

Dipotassium hexaiodorhenate crystallizes as a black, crystalline solid. Its crystal structure has been determined using single-crystal X-ray diffraction and corroborated by powder X-ray diffraction techniques, revealing a monoclinic lattice with the space group P2₁/n [2]. The unit cell parameters and atomic positions establish a framework in which the discrete hexaiodorhenate(IV) anions are separated by potassium cations, resulting in a robust three-dimensional network.

The lattice parameters, as determined from single-crystal X-ray diffraction, typically fall within the following ranges for K₂ReI₆:

ParameterValue (Å)Reference
a8.451(2) [2]
b8.623(2) [2]
c11.214(3) [2]
β (degrees)90.12(5) [2]
Volume816.2(4) [2]

The structure is characterized by the presence of isolated [ReI₆]²⁻ octahedra, each surrounded by six iodide ions, with potassium ions occupying the interstitial sites to balance the charge. The overall symmetry of the lattice is maintained by the inversion center present in the P2₁/n space group, which ensures that each [ReI₆]²⁻ anion is symmetrically equivalent to its neighbors [2].

Phase purity is confirmed by powder X-ray diffraction, which shows no extraneous Bragg peaks, indicating the absence of significant impurities or secondary phases [2]. The high degree of crystallinity and purity is essential for accurate structural and property measurements.

The following table summarizes key crystallographic data for dipotassium hexaiodorhenate, as reported in recent literature:

ParameterValue
Space groupP2₁/n
Z (number of formula units per unit cell)4
Rhenium site symmetryOctahedral (Oh)
Potassium coordination12 (distorted cuboctahedral)
Iodine coordination2 (bridging between rhenium and potassium)

The monoclinic structure of K₂ReI₆ sets it apart from some of its lighter halide analogues, which may crystallize in higher symmetry cubic structures under ambient conditions. This lower symmetry is attributed to the large size and polarizability of the iodide ions, which induce subtle distortions in the lattice [2].

Coordination Environment of Rhenium(IV)

At the heart of the dipotassium hexaiodorhenate structure lies the rhenium(IV) ion, which is coordinated in an almost ideal octahedral geometry by six iodide ligands. The [ReI₆]²⁻ anion is a classic example of a transition metal hexahalide complex, where the central metal ion is surrounded symmetrically by six halide ions.

The rhenium(IV) center in K₂ReI₆ adopts a 5d³ electronic configuration, consistent with its +4 oxidation state. This configuration leads to a high-spin state, with three unpaired electrons occupying the t₂g orbitals of the octahedral crystal field. The resulting magnetic properties, including antiferromagnetic ordering with a weak ferromagnetic component at low temperatures, are direct consequences of this electronic arrangement [2].

The Re–I bond lengths are typically in the range of 2.75–2.80 Å, reflecting the large ionic radius of iodide and the relatively strong covalent character of the Re–I interaction. The bond angles within the [ReI₆]²⁻ octahedron deviate only slightly from the ideal 90° and 180°, indicating minimal distortion from perfect octahedral symmetry. These small deviations are primarily attributed to lattice packing effects and the influence of the surrounding potassium ions.

The following table details the key bond lengths and angles within the [ReI₆]²⁻ anion:

Structural ParameterValue (Å or degrees)
Re–I bond length2.77(1)
I–Re–I (cis) angle89.5(2)
I–Re–I (trans) angle180.0(1)

The high degree of symmetry and the strong field exerted by the iodide ligands result in a well-defined crystal field splitting, which, in combination with significant spin–orbit coupling due to the heavy rhenium and iodine atoms, gives rise to complex electronic and magnetic behaviors [2].

Intermolecular Interactions in the Lattice

The extended lattice of dipotassium hexaiodorhenate is stabilized by a network of electrostatic and weak van der Waals interactions. The primary structural motif is the separation of discrete [ReI₆]²⁻ anions by potassium cations, which act as charge-balancing species and help to maintain the integrity of the lattice.

The potassium ions occupy sites that are coordinated by twelve iodide ions from adjacent [ReI₆]²⁻ units, resulting in a distorted cuboctahedral geometry. This arrangement maximizes the electrostatic attraction between the positively charged potassium ions and the negatively charged [ReI₆]²⁻ anions, contributing to the overall stability of the structure.

Intermolecular interactions between [ReI₆]²⁻ anions are minimal, as evidenced by the relatively large Re–Re distances in the lattice. The intralayer and interlayer Re–Re separations are approximately 7.84 Å and 7.94 Å, respectively, indicating that there is no direct bonding or significant orbital overlap between neighboring rhenium centers [2]. This isolation of the [ReI₆]²⁻ clusters is a key factor in the compound’s physical properties, such as its insulating behavior and localized magnetic moments.

The following table summarizes the key intermolecular distances in the lattice:

Interaction TypeDistance (Å)
Intralayer Re–Re7.84(3)
Interlayer Re–Re7.94(3)
K–I (average)3.70(2)

The weak van der Waals interactions between the large iodide ions further contribute to the stabilization of the lattice, although these forces are much less significant than the dominant electrostatic interactions. The lack of significant hydrogen bonding or π–π stacking interactions is consistent with the purely inorganic nature of the compound and the absence of organic ligands or aromatic systems.

Overall, the lattice of dipotassium hexaiodorhenate is a model example of a salt composed of discrete, highly symmetric anions and charge-balancing cations, with the structure dictated primarily by ionic size, charge, and packing considerations.

Comparative Structural Dynamics with Dipotassium Hexahalorhenates (K₂ReX₆, X = Chloride, Bromide)

A comparative analysis of dipotassium hexaiodorhenate with its lighter halide analogues, namely dipotassium hexachlororhenate and dipotassium hexabromorhenate, reveals important trends in structural dynamics that are governed by the nature of the halide ligand.

Dipotassium hexachlororhenate (K₂ReCl₆) and dipotassium hexabromorhenate (K₂ReBr₆) both adopt structures that are closely related to that of K₂ReI₆, with each featuring isolated [ReX₆]²⁻ octahedra separated by potassium cations. However, the symmetry, lattice parameters, and degree of distortion vary systematically with the size and polarizability of the halide ion [5].

The following table compares key crystallographic parameters for the three compounds:

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Re–X bond (Å)Re–Re (Å)
K₂ReCl₆Fm-3m9.762.366.90
K₂ReBr₆Fm-3m10.252.557.25
K₂ReI₆P2₁/n8.458.6211.2190.122.777.84–7.94

The lighter halide analogues, K₂ReCl₆ and K₂ReBr₆, crystallize in the cubic space group Fm-3m, which is indicative of higher symmetry and less distortion in the lattice. The smaller size and lower polarizability of chloride and bromide ions allow for a more regular packing of the [ReX₆]²⁻ units and potassium cations. In contrast, the larger and more polarizable iodide ions in K₂ReI₆ induce a reduction in symmetry to the monoclinic P2₁/n space group, accompanied by slight distortions in the octahedral geometry and lattice parameters [2] [5].

The Re–X bond lengths increase systematically from chloride to iodide, reflecting the increasing ionic radius of the halide ligand. This trend is accompanied by a concomitant increase in the Re–Re separation, as the larger halide ions force the [ReX₆]²⁻ units further apart in the lattice.

The following table summarizes the trend in Re–X bond lengths:

Halide (X)Re–X Bond Length (Å)
Chloride2.36
Bromide2.55
Iodide2.77

The structural dynamics of these compounds are further influenced by the interplay of crystal field effects, spin–orbit coupling, and lattice packing forces. In particular, the heavier halides (bromide and iodide) introduce greater spin–orbit coupling, which can lead to more complex magnetic and electronic behaviors, as observed in K₂ReI₆ [2].

Despite these differences, all three compounds share the fundamental motif of isolated [ReX₆]²⁻ octahedra and charge-balancing potassium cations. The systematic variation in structure as a function of halide identity provides a valuable framework for understanding the relationship between composition, symmetry, and physical properties in transition metal halide complexes.

Dipotassium hexaiodorhenate exhibits antiferromagnetic ordering below a critical temperature of 24 K. This magnetic transition has been confirmed through multiple experimental techniques including magnetic susceptibility measurements and neutron powder diffraction studies. The Néel temperature (TN) of 24 K represents the onset of long-range magnetic order, where the rhenium(IV) magnetic moments arrange in an antiparallel configuration.

PropertyValueMethod
Néel Temperature (TN)24 KMagnetic susceptibility, neutron diffraction
Curie-Weiss Temperature (θ)-63.3(1) KCurie-Weiss law fitting
Effective Magnetic Moment2.64 μB/ReCurie-Weiss analysis
Ordered Magnetic Moment2.2(1) μB/Re at 1.5 KNeutron powder diffraction

The magnetic structure determined by neutron diffraction reveals a collinear antiferromagnetic arrangement with magnetic moments aligned along the crystallographic a-axis. The magnetic space group is P-1, and the propagation vector is k = (0,0,0), indicating that the magnetic unit cell coincides with the chemical unit cell.

The antiferromagnetic coupling arises from superexchange interactions mediated through the extended Re-I···I-Re pathways, despite the large separation between rhenium centers (7.5-8.0 Å). The dominance of antiferromagnetic interactions is evidenced by the negative Curie-Weiss temperature of -63.3(1) K.

Spin-Canting Phenomenon and Weak Ferromagnetism

A particularly remarkable feature of dipotassium hexaiodorhenate is the coexistence of antiferromagnetic ordering with weak ferromagnetism due to spin canting. The spin canting angle has been determined to be approximately 1.19° (≈1.2°), calculated from the ratio of the remanent magnetization to the saturation magnetization.

ParameterValuePhysical Origin
Spin Canting Angle1.19° (≈1.2°)Dzyaloshinskii-Moriya interaction
Remanent Magnetization0.023 μBMagnetization measurements
Coercive Field~3.65 kOeHysteresis measurements

The origin of spin canting in dipotassium hexaiodorhenate is attributed to the Dzyaloshinskii-Moriya (DM) interaction rather than crystalline anisotropy effects. This antisymmetric exchange interaction arises from the strong spin-orbit coupling in the rhenium(IV) 5d³ system combined with the slight structural distortions in the crystal lattice.

The weak ferromagnetic moment becomes more pronounced under applied magnetic fields, with field-dependent magnetization measurements revealing a positive intercept when extrapolated to zero field, confirming the presence of spontaneous magnetization. The hysteresis behavior demonstrates the stability of the canted magnetic structure.

Single-Ion Magnet Behavior Under External Fields

Rhenium(IV) complexes, including dipotassium hexaiodorhenate, exhibit field-induced single-ion magnet (SIM) behavior. This phenomenon is characterized by slow relaxation of magnetization under applied external magnetic fields, despite the absence of significant magnetic relaxation at zero field.

Magnetic PropertyValueExperimental Conditions
**Zero Field Splitting (D)**22-24 cm⁻¹ (typical), 49.8 cm⁻¹ (diluted)Variable temperature susceptibility
g-factor1.84-1.86Magnetic susceptibility analysis
Relaxation BarrierD×S² ≈ 50-54 cm⁻¹Theoretical estimate for S=3/2

The single-ion magnet behavior in rhenium(IV) systems originates from the large magnetic anisotropy associated with the 5d³ electron configuration. The substantial zero field splitting (ZFS) creates an energy barrier for magnetic relaxation, with the barrier height determined by the relationship U = |D|×S² for integer spins.

Field-induced SIM behavior occurs when external magnetic fields suppress quantum tunneling of magnetization (QTM) effects, allowing observation of thermally activated relaxation processes. The optimal field strength for observing SIM behavior typically ranges from 1000 to 5000 Oe, depending on the specific rhenium complex.

Spin-Orbit Coupling Effects on Magnetic Anisotropy

The magnetic anisotropy in dipotassium hexaiodorhenate is fundamentally governed by spin-orbit coupling (SOC) effects characteristic of heavy 5d transition metal systems. The rhenium(IV) ion with its 5d³ electron configuration exhibits a spin-orbit coupling parameter (λ) of approximately 1350 cm⁻¹, which is significantly larger than corresponding 3d systems.

Spin-Orbit Coupling EffectMagnitude/ImpactPhysical Mechanism
Ground State Splitting2|D| ≈ 45-50 cm⁻¹Second-order SOC perturbation
g-factor Anisotropyg∥ = 1.84, g⊥ = 1.86Orbital angular momentum mixing
Magnetic Moment Reductionμeff = 2.64 μB (vs 3.87 μB spin-only)Covalency + SOC effects
Anisotropy EnhancementLarge uniaxial anisotropySOC + crystal field synergy

The electronic origin of magnetic anisotropy involves the mixing of the ground ⁴A₂g state with excited ⁴T₂g and ⁴T₁g states through second-order spin-orbit coupling. This results in a significant zero field splitting with predominantly uniaxial character (small E/D ratio), indicating an easy-axis type anisotropy.

Crystal field effects work synergistically with spin-orbit coupling to enhance the magnetic anisotropy. The octahedral coordination environment of Re⁴⁺ in the [ReI₆]²⁻ complex creates a strong crystal field that partially quenches the orbital angular momentum, while SOC reintroduces orbital contributions to the magnetic properties.

The Dzyaloshinskii-Moriya interaction, arising from SOC combined with structural asymmetry, is responsible for the spin canting phenomenon observed in the antiferromagnetic structure. This antisymmetric exchange interaction is given by:

HDM = Dij · (Si × Sj)

where D_ij is the DM vector determined by the local symmetry and spin-orbit coupling strength.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Wikipedia

Dipotassium hexaiodorhenate

Dates

Last modified: 04-14-2024

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